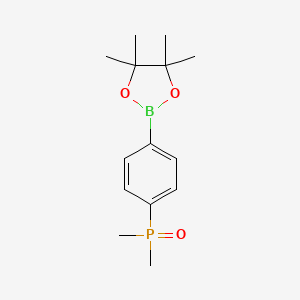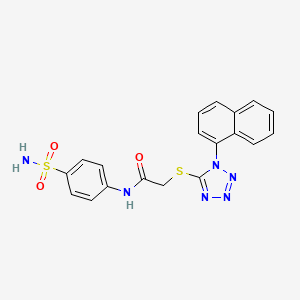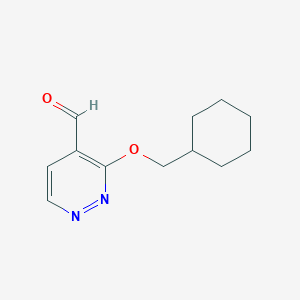
3-(Cyclohexylmethoxy)pyridazine-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(Cyclohexylmethoxy)pyridazine-4-carbaldehyde” is a chemical compound with the molecular formula C12H16N2O2 . It is a derivative of pyridazine, a class of compounds that contain two adjacent nitrogen atoms in a six-membered ring .
Molecular Structure Analysis
The molecular structure of “this compound” has been computed using ab initio Hatree–Fock and DFT-B3 LYP methods . These methods are used to determine the optimized molecular structures and vibrational frequencies .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 220.27 . It is a powder at room temperature .Aplicaciones Científicas De Investigación
Synthesis of Chiral Macrocyclic or Linear Pyridine Carboxamides
Researchers have synthesized a series of chiral linear and macrocyclic bridged pyridines starting from pyridine-2,6-dicarbonyl dichloride. These compounds were further modified to produce bis-carboxamide pyridine derivatives through reactions with various aldehydes, including cyclohexanone. These derivatives exhibited antimicrobial properties, highlighting their potential as antimicrobial agents (R. Al-Salahi, M. Al-Omar, A. Amr, 2010).
Development of New Heterocyclic Compounds
Another study focused on the synthesis of 3-substituted heterocyclic compounds containing bridgehead nitrogen, starting from 2-amino pyridine. These compounds, after undergoing various chemical reactions, including the introduction of the carbaldehyde group and subsequent condensations, showed significant biological activity against different bacterial and fungal species. This research underscores the utility of these compounds in developing new antimicrobial agents (Naeemah Al-lami, A. Mahmoud, 2018).
Creation of Hydrazone Derivatives
The synthesis of hydrazone derivatives related to the insecticide pymetrozine has been reported, involving the reaction of pyridine-3-carbaldehyde methylhydrazone with various reagents to produce compounds with potential insecticidal activity. This research contributes to the field of agrochemicals by developing new compounds for pest control (Abdelselam Ali, J. Wilkie, K. Winzenberg, 1996).
Safety and Hazards
The safety information for “3-(Cyclohexylmethoxy)pyridazine-4-carbaldehyde” includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .
Direcciones Futuras
The future directions for “3-(Cyclohexylmethoxy)pyridazine-4-carbaldehyde” and related compounds could involve further exploration of their pharmacological activities. Pyridazine based systems have been shown to have numerous practical applications . Therefore, there is potential for “this compound” to be used in the development of new drugs and agrochemicals .
Propiedades
IUPAC Name |
3-(cyclohexylmethoxy)pyridazine-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c15-8-11-6-7-13-14-12(11)16-9-10-4-2-1-3-5-10/h6-8,10H,1-5,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHETYZBRRWAKIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)COC2=C(C=CN=N2)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
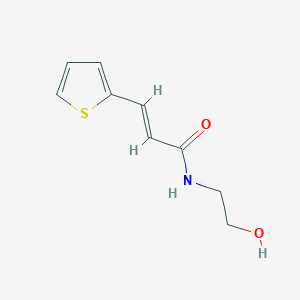
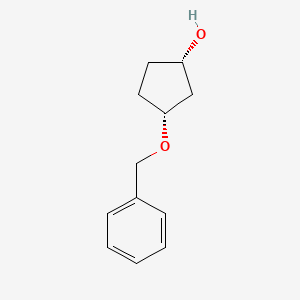
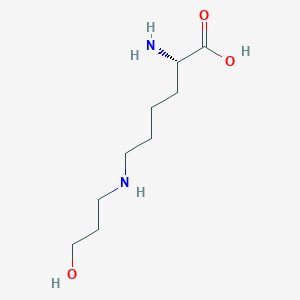
![2-(2-fluorophenoxy)-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2889981.png)
![2-(1-(3-chlorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2889982.png)
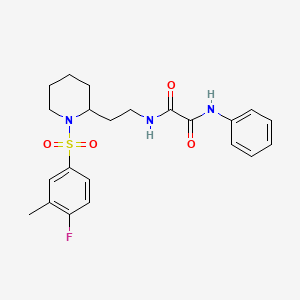
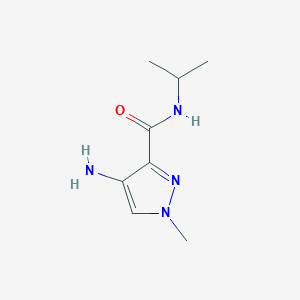
![2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2889986.png)

![N-cyclopentyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2889991.png)
